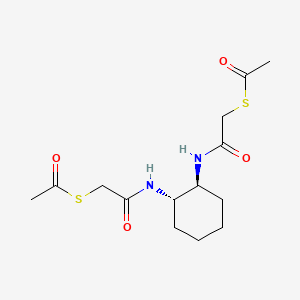

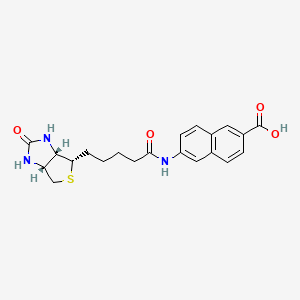

![molecular formula C15H25N3O4S3 B561866 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid CAS No. 104582-29-8](/img/structure/B561866.png)

3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

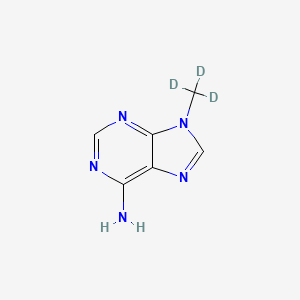

“3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid”, also known as Biotin-SS-COOH, is a cleavable, biotinylated crosslinker . It features a biotin group and propanoic acid separated by a disulfide linkage . The carboxyl group of propanoic acid allows biotinylation of targets through either a chemical or enzymatic acylation reaction . The disulfide bond permits removal of the biotin group with reducing agents .

Molecular Structure Analysis

The molecular formula of “3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid” is C15H25N3O4S3 . The InChI code is InChI=1S/C15H25N3O4S3/c19-12(16-6-8-25-24-7-5-13(20)21)4-2-1-3-11-14-10(9-23-11)17-15(22)18-14/h10-11,14H,1-9H2,(H,16,19)(H,20,21)(H2,17,18,22)/t10-,11-,14-/m0/s1 .

Applications De Recherche Scientifique

Chemical Biology Tool Synthesis

3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid, also known as Biotin-SS-COOH, is used in the synthesis of chemical biology tools. These tools are essential for labeling target proteins in biological experiments and assays, providing a way to track and analyze protein behavior within various biological contexts .

Cleavable Biotinylated Crosslinker

The compound serves as a cleavable biotinylated crosslinker. This property is particularly useful in studies where temporary binding of biotin to a target molecule is required, and subsequent release of the biotin is achieved through cleavage of the disulfide bond .

Proximity Biotinylation Assays

It is utilized in cellular proximity biotinylation assays to label interactors. This application is crucial for studying protein-protein interactions within cells, helping researchers understand complex biological pathways and networks .

Mécanisme D'action

Target of Action

The primary target of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid, also known as Biotin-SS-COOH, are proteins in biological systems . The compound is used for labeling target proteins in biological experiments and assays .

Mode of Action

Biotin-SS-COOH interacts with its protein targets through a process called biotinylation . This process involves the attachment of a biotin group to the protein, which can be achieved through either a chemical or enzymatic acylation reaction . The compound possesses dual functionality: enrichment via the biotin and an embedded disulfide bridge for cleavage under reducing conditions .

Result of Action

The result of Biotin-SS-COOH’s action is the successful labeling of target proteins. This allows for the enrichment and identification of these proteins in biological experiments and assays . The disulfide bond in the compound permits removal of the biotin group with reducing agents, providing a means of reversible labeling .

Action Environment

The action of Biotin-SS-COOH can be influenced by various environmental factors. For instance, the presence of reducing agents can cleave the disulfide bridge, removing the biotin group . Additionally, the effectiveness of the compound’s protein labeling may be affected by factors such as temperature, pH, and the presence of other biomolecules in the system.

Propriétés

IUPAC Name |

3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O4S3/c19-12(16-6-8-25-24-7-5-13(20)21)4-2-1-3-11-14-10(9-23-11)17-15(22)18-14/h10-11,14H,1-9H2,(H,16,19)(H,20,21)(H2,17,18,22)/t10-,11-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKYYZVIDAWYMZ-MJVIPROJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654519 |

Source

|

| Record name | 3-{[2-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104582-29-8 |

Source

|

| Record name | 3-{[2-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one](/img/structure/B561792.png)